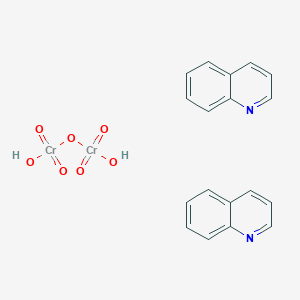

Bis(cinch); dichromic acid

描述

Dichromic acid (H₂Cr₂O₇) is a strong oxidizing agent and a dibasic acid derived from chromium trioxide (CrO₃) in aqueous solutions . It exists primarily in solution or as dichromate salts (e.g., K₂Cr₂O₇) and cannot be isolated in pure form due to its instability . Its molecular structure consists of two CrO₃ units linked by an oxygen atom, forming the dichromate anion (Cr₂O₇²⁻), which is protonated in acidic conditions . Key properties include:

- Molecular weight: 218.001 g/mol

- Oxidation states: Chromium exists in the +6 oxidation state, enabling strong redox reactivity .

- Applications: Carbon nanotube (CNT) treatment: Enhances specific capacitance (>70 F/g at 10 mV/s in H₂SO₄) by introducing oxygen groups and intercalating chromium oxides (e.g., Cr₂O₃) between graphene layers . Chromite ore processing: Acts as a catalyst and oxidant in sulfuric acid leaching, improving chromium extraction yields (e.g., 60% from low Fe(II)-chromite) .

属性

IUPAC Name |

hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium;quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H7N.2Cr.2H2O.5O/c2*1-2-6-9-8(4-1)5-3-7-10-9;;;;;;;;;/h2*1-7H;;;2*1H2;;;;;/q;;2*+1;;;;;;;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYAXDENVDDHTOH-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=N2.C1=CC=C2C(=C1)C=CC=N2.O[Cr](=O)(=O)O[Cr](=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cr2N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium;quinoline typically involves the reaction of chromium trioxide with quinoline under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium;quinoline involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, and additional purification steps, such as recrystallization and chromatography, are employed to ensure the quality of the final product.

化学反应分析

Types of Reactions

Bis(cinch); dichromic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state chromium compounds.

Reduction: It can be reduced to lower oxidation state chromium compounds.

Substitution: The quinoline moiety can undergo substitution reactions with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromium(VI) compounds, while reduction may produce chromium(III) compounds. Substitution reactions can result in various quinoline derivatives.

科学研究应用

Chemical Applications

1.1 Chiral Building Block

Bis(cinch); dichromic acid is primarily utilized as a chiral building block in the synthesis of complex organic molecules. Its chiral nature allows for the creation of enantiomerically enriched compounds, which are crucial in asymmetric synthesis.

1.2 Organocatalysis

The compound serves as an effective organocatalyst in various reactions, particularly in enantioselective synthesis. For instance, its application in the Biginelli reaction has shown promising results in producing dihydropyrimidinones, which are important intermediates in pharmaceuticals .

| Application | Description | Example |

|---|---|---|

| Chiral Building Block | Synthesis of complex organic molecules | Asymmetric synthesis |

| Organocatalysis | Catalyzing enantioselective reactions | Biginelli reaction |

Biological Applications

2.1 Enzyme Interactions

In biological research, this compound is employed to study enzyme interactions and protein folding due to its chiral centers. This property influences the binding affinity and specificity of the compound with various biological targets.

2.2 Therapeutic Potential

Research has indicated potential therapeutic effects of this compound as a precursor for synthesizing pharmaceutical compounds. Its unique structure may contribute to developing drugs targeting specific diseases .

Industrial Applications

3.1 Specialty Chemicals Production

The compound is also utilized in the production of specialty chemicals , which are materials with specific properties tailored for particular applications. This includes its use in developing solvents and additives that enhance product performance .

Case Study 1: Enantioselective Synthesis

A study demonstrated the effectiveness of this compound in a one-pot synthesis of dihydropyrimidinones using a cooperative hydrogen bond network as a catalyst. The process yielded high enantiomeric excess without metal-based catalysts, showcasing its potential for sustainable chemistry practices .

Case Study 2: Enzyme Activity Modulation

Research focused on the interaction of this compound with specific enzymes revealed significant modulation of enzyme activity. This finding is pivotal for understanding how chiral compounds can influence biological processes and may lead to novel therapeutic strategies .

作用机制

The mechanism of action of hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium;quinoline involves its interaction with molecular targets and pathways. The compound can interact with cellular components, leading to oxidative stress and apoptosis in cancer cells. It can also inhibit the growth of microorganisms by disrupting their metabolic processes.

相似化合物的比较

Key Research Findings

CNT Modification

- Intercalation : Dichromic acid treatment forms Cr₂O₃ intercalation compounds, reducing CNT diameter (e.g., from 15 nm to 8 nm) and increasing surface oxygen content (up to 12 at.%) .

- Electrochemical performance : Treated CNTs show 3× higher specific capacitance than untreated ones (70 F/g vs. 25 F/g) .

生物活性

Bis(cinch); dichromic acid, a chromium-based compound, has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its cytotoxic effects, antimicrobial properties, and potential mechanisms of action. The findings are supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its formula and is known for its complex coordination chemistry, particularly with transition metals such as copper (Cu) and zinc (Zn). The compound's structure allows for various interactions with biological macromolecules, which may influence its biological activity.

Cytotoxicity Studies

Recent studies have focused on the cytotoxic effects of this compound on various cancer cell lines. The in vitro experiments typically involve the assessment of cell viability using normal fibroblast cell lines (e.g., Hs27) and cancer cell lines (e.g., U937).

Table 1: Cytotoxic Effects on Cell Lines

| Compound | Cell Line | GI50 (µg/mL) | Growth Inhibition (%) |

|---|---|---|---|

| This compound | Hs27 | Not significant | 0 |

| This compound | U937 | 46.5 ± 4.94 | 40-45 |

- Findings : The compound exhibited a significant growth inhibition effect in U937 cells, achieving a GI50 value of approximately 46.5 µg/mL after 72 hours of treatment. In contrast, no significant cytotoxicity was observed in normal Hs27 cells, indicating a selective effect on cancerous cells .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, particularly against gram-positive bacteria and mycobacterial strains. These studies are crucial for evaluating the compound's potential as an antimicrobial agent.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | <1 µg/mL |

| Mycobacterium tuberculosis | <10 µg/mL |

- Observations : The compound demonstrated potent antibacterial activity against Staphylococcus aureus and Mycobacterium tuberculosis, suggesting its potential utility in treating infections caused by these pathogens .

The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:

- Metal Coordination : The ability of this compound to coordinate with metal ions like Cu(II) enhances its cytotoxic effects. Studies indicate that Cu(II) complexes exhibit increased toxicity compared to their Zn(II) counterparts .

- Cell Cycle Arrest : Preliminary investigations suggest that the compound may induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is likely mediated through interactions with DNA or other cellular targets .

- Reactive Oxygen Species (ROS) Generation : It has been hypothesized that the compound may induce oxidative stress in cells, contributing to its cytotoxic effects through ROS generation .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A study involving U937 cells showed that treatment with this compound led to significant apoptosis as evidenced by increased annexin V binding and caspase activation.

- Case Study 2 : In a murine model of infection, this compound showed efficacy in reducing bacterial load in tissues infected with Staphylococcus aureus when administered at sub-MIC concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。